N-(4-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide
CAS No.: 950260-87-4
VCID: VC11916052
Molecular Formula: C21H17ClFN5O3
Molecular Weight: 441.8 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide - 950260-87-4](/images/structure/VC11916052.png)
Description |
N-(4-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide is a complex organic compound characterized by its unique structural features, which include a pyrazolo[4,3-d]pyrimidin core substituted with various aromatic groups. This compound is primarily used in scientific research due to its potential biological activities and applications in medicinal chemistry. SynthesisThe synthesis of N-(4-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide typically involves multi-step synthetic pathways. These pathways often require specific conditions such as temperature control and the use of catalysts to facilitate reactions. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. Applications in Medicinal ChemistryThe compound is primarily utilized in scientific research due to its potential biological activities. Its structural features, including multiple functional groups, contribute to its biological activity. This makes it a candidate for further studies in medicinal chemistry, particularly in areas such as cancer therapy or other diseases involving dysregulated cellular signaling pathways. |
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CAS No. | 950260-87-4 |
Product Name | N-(4-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide |
Molecular Formula | C21H17ClFN5O3 |
Molecular Weight | 441.8 g/mol |
IUPAC Name | N-(4-chlorophenyl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
Standard InChI | InChI=1S/C21H17ClFN5O3/c1-26-11-17-19(25-26)20(30)28(10-13-2-6-15(23)7-3-13)21(31)27(17)12-18(29)24-16-8-4-14(22)5-9-16/h2-9,11H,10,12H2,1H3,(H,24,29) |
Standard InChIKey | GFKBFDVZVRELIP-UHFFFAOYSA-N |
SMILES | CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F |
Canonical SMILES | CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F |
PubChem Compound | 22425352 |
Last Modified | Nov 23 2023 |
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